
4-Bromo-2-naphthoyl chloride
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Overview
Description
4-Bromo-2-naphthoyl chloride is an organic compound characterized by the presence of a bromine atom and a naphthoyl chloride group attached to a naphthalene ring. This compound is known for its applications in organic synthesis, particularly in the preparation of various derivatives used in pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-naphthoyl chloride typically involves the bromination of 2-naphthoyl chloride. The process begins with the preparation of 2-naphthoyl chloride, which can be synthesized by reacting 2-naphthoic acid with thionyl chloride. The resulting 2-naphthoyl chloride is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-naphthoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Formation of amides, esters, and thioesters.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block for Complex Molecules : 4-Bromo-2-naphthoyl chloride serves as a versatile building block in the synthesis of various organic compounds, including heterocycles and biaryl derivatives. It is frequently used in reactions such as nucleophilic substitutions, where the electrophilic bromine and carbonyl chloride groups facilitate the formation of new carbon-carbon bonds .
2. Pharmaceutical Development
- Synthesis of Active Pharmaceutical Ingredients : The compound is employed in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives have been investigated for their potential biological activities, including enzyme inhibition and receptor interaction, making it valuable in drug discovery and development .
3. Material Science
- Production of Advanced Materials : this compound is utilized in the synthesis of advanced materials such as polymers and liquid crystals. Its unique structural features allow for the development of materials with specific optical and electronic properties, which are essential for applications in electronics and photonics .
Case Studies
1. Synthesis of Biologically Active Molecules
- A study highlighted the use of this compound in synthesizing N-alkyl-3-(halo-naphthoyl)indoles, which demonstrated significant enzyme inhibition properties. The synthesis involved maintaining controlled temperatures to optimize yields and purity .
2. Development of Agrochemicals
- Research has shown that derivatives synthesized from this compound serve as valuable intermediates for insecticidal compounds. These derivatives exhibit high efficacy against various pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 4-Bromo-2-naphthoyl chloride involves its reactivity towards nucleophiles. The bromine atom and the carbonyl chloride group are electrophilic centers that can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific derivative formed from the compound .
Comparison with Similar Compounds
2-Naphthoyl chloride: Similar structure but lacks the bromine atom.
4-Chloro-2-naphthoyl chloride: Similar structure with a chlorine atom instead of bromine.
2-Bromo-1-naphthoyl chloride: Bromine atom positioned differently on the naphthalene ring.
Uniqueness: 4-Bromo-2-naphthoyl chloride is unique due to the presence of both bromine and naphthoyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in the preparation of complex organic molecules .
Biological Activity
4-Bromo-2-naphthoyl chloride is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, antimicrobial efficacy, cytotoxicity studies, and structure-activity relationships (SAR).
This compound can be synthesized through various methods, including Friedel-Crafts acylation. The introduction of bromine in the 4-position of the naphthoyl moiety enhances the compound's reactivity and biological activity. The compound's molecular structure is characterized by the presence of a bromine atom and a reactive acyl chloride group, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus ATCC 6538 | 7.81 - 15.62 | 7.81 - 62.5 |
Bacillus subtilis ATCC 6633 | 15.62 - 31.25 | 31.25 - 125 |
Pseudomonas aeruginosa ATCC 9027 | 250 | 250 |
The compound was particularly effective against Staphylococcus epidermidis and Staphylococcus aureus, with bactericidal effects observed at low concentrations, indicating its potential as an antibacterial agent against resistant strains .
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound has varying effects on tumor cells compared to normal cells. In vitro studies showed that at a concentration of 200 µg/mL, the compound reduced the metabolic activity of tumor cells to approximately 41%, while normal cells maintained about 71.6% viability under similar conditions.
The calculated IC50 values for tumor cells were around 61.18 µg/mL , indicating moderate cytotoxicity. In contrast, normal cells exhibited higher resistance to the compound's effects, suggesting a selective action that could be exploited in therapeutic applications .
The mechanism underlying the antimicrobial and cytotoxic effects of this compound appears to involve the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. Additionally, it has been suggested that the compound may stimulate nitric oxide production in both normal and tumor cells, with varying responses based on cell type and concentration .
Structure-Activity Relationship (SAR)
SAR studies have shown that modifications to the naphthoyl moiety significantly affect biological activity. For instance, variations in halogen substitution at different positions on the naphthalene ring can enhance binding affinity to bacterial targets or cellular receptors involved in cancer progression. The presence of bromine has been correlated with increased potency against specific bacterial strains and improved cytotoxic profiles against cancer cells .
Properties
Molecular Formula |
C11H6BrClO |
---|---|
Molecular Weight |
269.52 g/mol |
IUPAC Name |
4-bromonaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H6BrClO/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H |
InChI Key |
HRHJMUDIGYWLMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)Cl |
Origin of Product |
United States |
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